

Spectroscopic characterization of 2-(5-Fluoro-1H-indazol-3-yl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(5-Fluoro-1H-indazol-3-yl)acetic acid

Cat. No.: B1443314

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An Application Note for the Comprehensive Spectroscopic Characterization of **2-(5-Fluoro-1H-indazol-3-yl)acetic acid**

Abstract

This guide provides a detailed framework for the comprehensive spectroscopic characterization of **2-(5-Fluoro-1H-indazol-3-yl)acetic acid** (CAS: 885271-22-7), a key building block in modern medicinal chemistry and drug development.^[1] The structural integrity and purity of such intermediates are paramount for the synthesis of targeted, safe, and effective pharmaceutical agents. We present an integrated approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document is designed for researchers, scientists, and quality control professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reproducible structural elucidation.

Introduction: The Significance of Structural Verification

2-(5-Fluoro-1H-indazol-3-yl)acetic acid is a heterocyclic compound featuring an indazole core, a scaffold of significant interest due to its prevalence in molecules with diverse biological activities, including anti-tumor and anti-inflammatory properties.^{[2][3]} The presence of the

fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable synthon in drug design.

A critical aspect of indazole chemistry is the potential for N-1 and N-2 isomerism, where substituents can be placed on either nitrogen of the pyrazole ring.[2][4] These isomers often possess distinct biological and physical properties, making their unambiguous identification essential.[4] The following spectroscopic protocols are designed as a self-validating system to confirm the identity, structure, and purity of the title compound, specifically as the 1H-indazole tautomer.

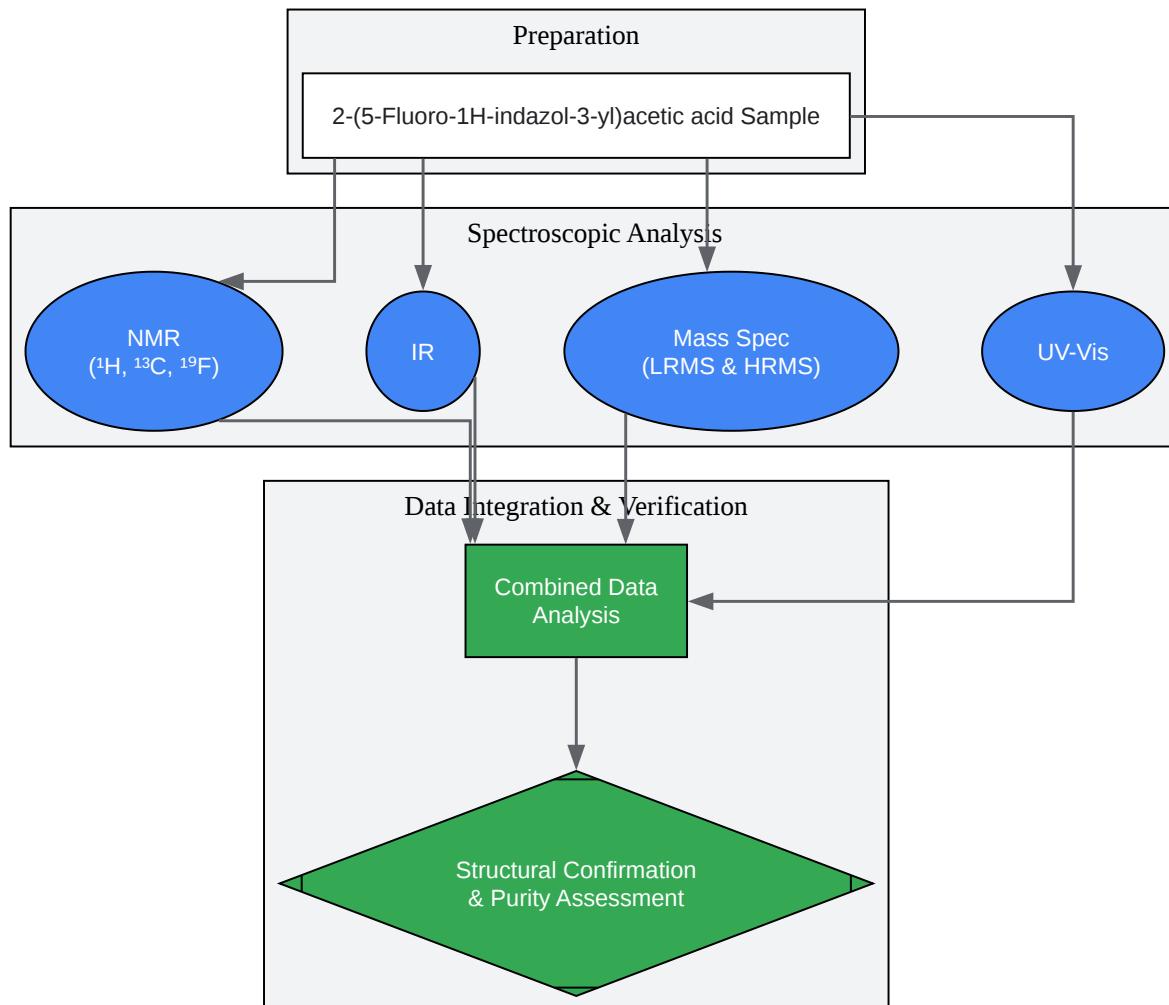
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Figure 1: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For **2-(5-Fluoro-1H-indazol-3-yl)acetic acid**, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the carbon-hydrogen framework and confirms the position of the fluorine substituent.

Principle & Experimental Causality

The differentiation between N-1 and N-2 indazole isomers is reliably achieved through NMR.^[2] ^[5] In 1H-indazoles, the N-H proton gives a characteristic broad signal, while the chemical shifts of the aromatic protons, particularly H-7, are diagnostic.^[4] The use of a deuterated polar aprotic solvent like DMSO-d₆ is crucial; its ability to form hydrogen bonds with the carboxylic acid and N-H protons prevents rapid proton exchange, allowing for their observation in the ¹H NMR spectrum. A high-field spectrometer (≥ 400 MHz) is recommended to resolve the complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.

Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width from -2 to 16 ppm to ensure all signals, including the acidic protons, are captured.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A typical spectral width is 0 to 220 ppm.
 - A greater number of scans is required due to the low natural abundance of ¹³C.

- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - This experiment will confirm the presence of the fluorine atom and can provide information about its chemical environment.

Data Interpretation & Expected Results

The chemical structure and expected proton/carbon numbering are shown below.

Figure 2: Chemical structure of **2-(5-Fluoro-1H-indazol-3-yl)acetic acid** with key groups labeled.

Table 1: Predicted ^1H and ^{13}C NMR Data (in DMSO-d_6)

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key Characteristics & Rationale
COOH	~12.5 (s, broad)	~172	The acidic proton signal is typically broad. The carbonyl carbon is significantly deshielded.
N1-H	~13.0 (s, broad)	-	This broad singlet is a hallmark of a 1H-indazole, distinguishing it from the N-2 isomer. [4]
H-7	~7.7 (d)	~112	Deshielded due to proximity to the pyrazole ring.
H-4	~7.6 (dd)	~110 (d)	Exhibits coupling to both H-6 (ortho) and F-5 (meta). The carbon shows a large C-F coupling constant.
H-6	~7.2 (ddd)	~115 (d)	Exhibits coupling to H-7 (ortho), H-4 (meta), and F-5 (ortho).
CH ₂	~3.8 (s)	~30	A singlet adjacent to the C3 position of the indazole ring.
C3	-	~145	The point of attachment for the acetic acid side chain.
C5	-	~158 (d)	Directly bonded to fluorine, resulting in a large ^1JCF coupling

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)	Key Characteristics & Rationale
			constant and a highly deshielded shift.

| C7a, C3a | - | ~140, ~122 | Bridgehead carbons of the fused ring system. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Principle & Experimental Causality

For the target compound, IR spectroscopy serves to confirm the presence of three key functional groups: the carboxylic acid (O-H and C=O bonds), the indazole N-H bond, and the C-F bond. The carboxylic acid O-H stretch is particularly diagnostic, appearing as a very broad absorption that often overlaps with C-H stretches.^[6] This broadening is due to extensive hydrogen bonding in the solid state.^[7]

Protocol: IR Analysis (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm^{-1} .

Data Interpretation & Expected Results

Table 2: Characteristic IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Intensity	Rationale for Assignment
3300 - 2500	O-H (Carboxylic Acid)	Strong, Very Broad	The characteristic broad "hairy beard" of a hydrogen-bonded carboxylic acid.[6] [8]
~3200	N-H (Indazole)	Medium, Broad	Often appears as a shoulder on the broader O-H absorption.
~3000	C-H (Aromatic/Aliphatic)	Medium-Weak	Aromatic C-H stretches appear just above 3000 cm ⁻¹ , while aliphatic C-H stretches are just below.[9]
~1700	C=O (Carboxylic Acid)	Strong, Sharp	A very strong and sharp absorption, characteristic of a carbonyl group.[6]
1620 - 1450	C=C / C=N (Aromatic)	Medium-Strong	Multiple bands corresponding to the stretching vibrations of the indazole ring system.

| ~1250 | C-F (Aryl Fluoride) | Strong | Strong absorption characteristic of the aryl C-F bond stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Principle & Experimental Causality

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental formula of a novel or synthesized compound. By measuring the exact mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it can readily ionize the carboxylic acid group, primarily forming the $[M-H]^-$ ion in negative mode or the $[M+H]^+$ ion in positive mode with minimal fragmentation.

Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Data Acquisition (Negative Ion Mode):
 - Acquire the spectrum in negative ion mode to observe the deprotonated molecule $[M-H]^-$.
 - Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
 - The expected exact mass for $C_9H_6FN_2O_2^-$ is 193.0419.

Data Interpretation & Expected Results

- Molecular Ion Peak: The primary result will be the detection of an ion with an m/z value that corresponds to the calculated exact mass of the molecule.
- Calculated Exact Mass for $C_9H_7FN_2O_2$: 194.0492[10]
- Expected HRMS Result ($[M+H]^+$): m/z = 195.0569
- Expected HRMS Result ($[M-H]^-$): m/z = 193.0419

- Validation: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass to confidently confirm the elemental formula.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

Principle & Experimental Causality

The fused aromatic ring system of the indazole core contains a conjugated π -electron system that absorbs UV radiation, leading to characteristic $\pi \rightarrow \pi^*$ transitions. The position of the maximum absorbance (λ_{max}) can be sensitive to the substitution pattern and the solvent environment. While not as structurally definitive as NMR, UV-Vis is an excellent technique for quantitative analysis (using the Beer-Lambert law) and for confirming the presence of the chromophore.

Protocol: UV-Vis Analysis

- Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a dilute solution from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.
 - Replace the solvent in the sample cuvette with the sample solution and scan the spectrum, typically from 200 to 400 nm.

Data Interpretation & Expected Results

- The spectrum is expected to show strong absorbance bands in the UV region, characteristic of the indazole aromatic system.

- Typical λ_{max} values for indazole derivatives are found in the 250-300 nm range. The exact position and intensity of the peaks will confirm the presence of the conjugated system.

Conclusion

The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and synergistic approach for the unambiguous characterization of **2-(5-Fluoro-1H-indazol-3-yl)acetic acid**. By following these detailed protocols and understanding the rationale behind the expected results, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the quality and reproducibility of their downstream applications in drug discovery and development.

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- To cite this document: BenchChem. [Spectroscopic characterization of 2-(5-Fluoro-1H-indazol-3-YL)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1443314#spectroscopic-characterization-of-2-5-fluoro-1h-indazol-3-yl-acetic-acid>]

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